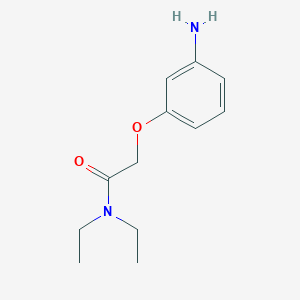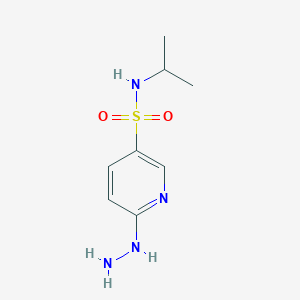![molecular formula C10H13N3O2 B3306290 2-{[4-(Aminomethyl)phenyl]formamido}acetamide CAS No. 926252-24-6](/img/structure/B3306290.png)
2-{[4-(Aminomethyl)phenyl]formamido}acetamide
Overview
Description
2-{[4-(Aminomethyl)phenyl]formamido}acetamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O2/c11-5-7-1-3-8(4-2-7)10(15)13-6-9(12)14/h1-4H,5-6,11H2,(H2,12,14)(H,13,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a predicted melting point of 193.80°C, a predicted boiling point of 515.3°C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.59 .Scientific Research Applications
Overview
2-{[4-(Aminomethyl)phenyl]formamido}acetamide is a chemical compound that falls under the broad category of acetamides, which have varied applications in scientific research. The specific applications of this compound can be inferred from the broader uses of acetamides and related compounds, as detailed research focused solely on this compound is limited. Below, we highlight the applications of acetamides in scientific research, emphasizing their biological effects, environmental impact, and potential in drug development.
Biological Effects and Research
Acetamides, including derivatives like this compound, have been extensively studied for their biological effects. Kennedy (2001) provided an updated review on the toxicology of acetamides and formamides, emphasizing their commercial importance and the biological consequences of exposure. This review suggests that understanding the toxicology of these compounds is crucial for their safe application in various fields, including pharmaceuticals and environmental sciences (Kennedy, 2001).
Environmental Impact
The environmental impact of acetamides, as related to this compound, is another area of research interest. Studies have focused on the degradation pathways and biotoxicity of acetaminophen, a well-known acetamide, highlighting the transformation products and their effects on the environment. Qutob et al. (2022) discussed advanced oxidation processes for acetaminophen degradation, providing insights into the fate of similar compounds in aquatic environments and their potential ecological risks (Qutob et al., 2022).
Drug Development and Synthesis
The synthesis and pharmacological activities of acetamides, including their analogs and derivatives, are crucial in drug development. Research has focused on the synthesis, biological activity, and potential therapeutic applications of these compounds. Dhama et al. (2021) highlighted the significance of piracetam, an acetamide derivative, in treating central nervous system disorders. This underscores the potential of this compound and similar compounds in pharmaceutical research and development (Dhama et al., 2021).
Safety and Hazards
The safety information for 2-{[4-(Aminomethyl)phenyl]formamido}acetamide includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-(aminomethyl)-N-(2-amino-2-oxoethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-5-7-1-3-8(4-2-7)10(15)13-6-9(12)14/h1-4H,5-6,11H2,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVHDIFTWGMVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-(aminomethyl)phenyl]benzenesulfonamide](/img/structure/B3306254.png)

![2-[(Cyclopropylamino)methyl]-6-methoxyphenol](/img/structure/B3306257.png)



![5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine](/img/structure/B3306297.png)
![6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306301.png)